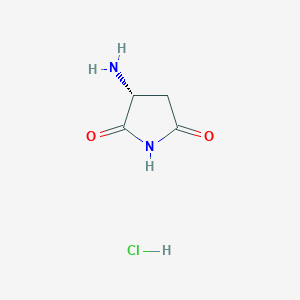

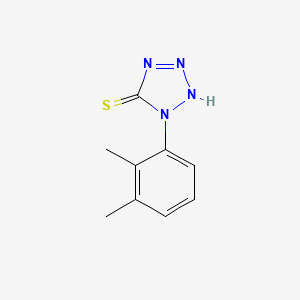

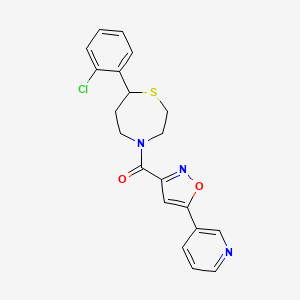

![molecular formula C17H18N2O B2476536 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 692746-99-9](/img/structure/B2476536.png)

2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound. It has a unique chemical complexity despite its small size. Imidazole derivatives, including this compound, play essential roles in various biological processes and exhibit diverse pharmacological activities .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances. Researchers have explored regiocontrolled methods for constructing substituted imidazoles. These heterocycles serve as key components in functional molecules used across various applications, from pharmaceuticals to dyes and catalysis .

For example, a novel protocol involves cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Molecular Structure Analysis

The crystal structure of 2-methylimidazole reveals an approximately planar molecule. The maximum deviation from the least-squares imidazole plane is minimal. N–H···N hydrogen bonds link the molecules, forming infinite chains. The dihedral angle between intersecting chains is 76.90° .

Chemical Reactions Analysis

Imidazole undergoes various reactions, including OH-addition and H-abstraction pathways. OH addition is more rapid than H-abstraction. The regioselectivity of oxidation reactions decreases with increasing temperatures and decreasing pressures. The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be approximately 4.74 days .

Physical And Chemical Properties Analysis

Imidazole is a combustible dust that can form explosive mixtures with air. It may cause skin burns, eye damage, and respiratory irritation. Proper handling, storage, and disposal are essential .

科学的研究の応用

Anti-Breast Cancer Agent

Imidazole derivatives, including this compound, have been studied for their potential therapeutic mechanisms as an MCF-7 inhibitor in breast cancer treatment strategies . The compounds with imidazole scaffold provide electronic-rich characteristics responsible for binding with a variety of enzymes, proteins, and receptors .

EGFR-TK Inhibitors

Imidazolone-sulphonamide-pyrimidine hybrids, which can be designed and synthesized as modified analogs of some reported EGFR inhibitors, have shown cytotoxic activity against the breast MCF-7 cancerous cell line . These compounds have the ability to inhibit EGFR kinase .

Apoptosis-Inducing Agents

Certain compounds, including 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, have been found to induce cellular apoptosis, rapidly eradicating premalignant cells . This activation of apoptosis is becoming more valued as a biologically meaningful anticancer method .

Cell Cycle Analysis

Some compounds have been found to halt MCF-7 cells at the G1 phase with a concomitant decrease in cellular percentage at the S and G2/M phases . This could be a potential application in cancer treatment .

Expression Level Modulation

Certain compounds have been found to upregulate the level of Bax expression and decline the expression value of Bcl-2 . This modulation of expression levels could be a potential application in cancer treatment .

Quantitative Analysis

2-Oxo-imidazole-containing dipeptides (2-oxo-IDPs), novel imidazole-containing dipeptide (IDP) derivatives, exhibit a much higher antioxidant capacity than that of IDPs . Methods for the quantitative analysis of 2-oxo-IDPs are needed .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(methoxymethyl)-1-(2-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANPLQXIPRQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

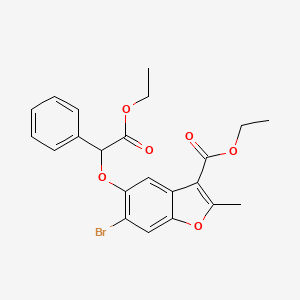

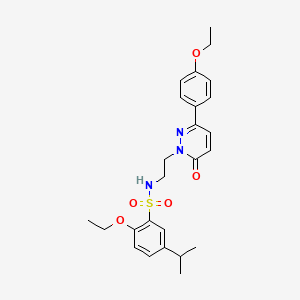

![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)

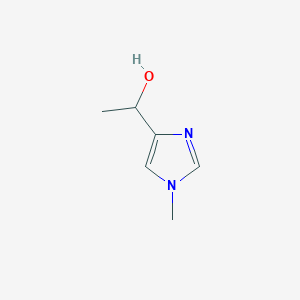

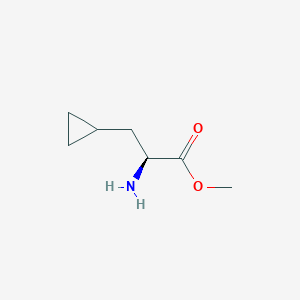

![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476456.png)

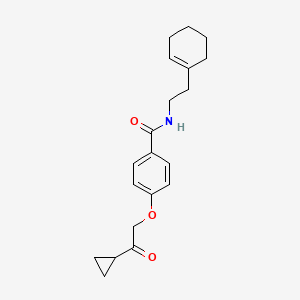

![Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2476468.png)

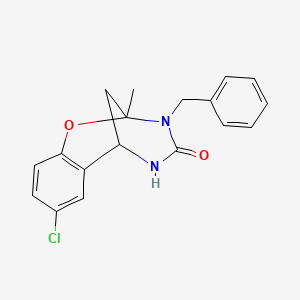

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)